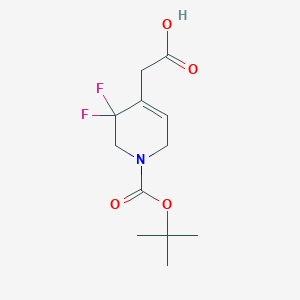

![molecular formula C10H19NO3 B2701336 叔丁基-N-甲基-N-[(2-甲氧环氧丙烷-2-基)甲基]氨基甲酸酯 CAS No. 1251047-31-0](/img/structure/B2701336.png)

叔丁基-N-甲基-N-[(2-甲氧环氧丙烷-2-基)甲基]氨基甲酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

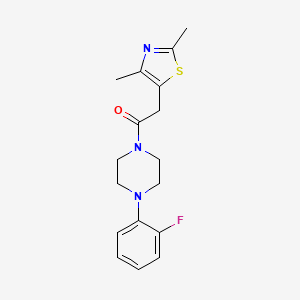

“tert-butyl N-methyl-N-[(2-methyloxiran-2-yl)methyl]carbamate” is a chemical compound that can be used as a pharmaceutical intermediate . It is an intermediate of Carfilzomib (C183460), which is a second-generation proteasome inhibitor used as a treatment in relapsed and refractory multiple myeloma .

Molecular Structure Analysis

The molecular formula of this compound is C10H19NO3 . The InChI code is 1S/C10H19NO3/c1-9(2,3)14-8(12)11(5)6-10(4)7-13-10/h6-7H2,1-5H3 .Physical And Chemical Properties Analysis

This compound has a molecular weight of 201.27 . It is a liquid at room temperature .科学研究应用

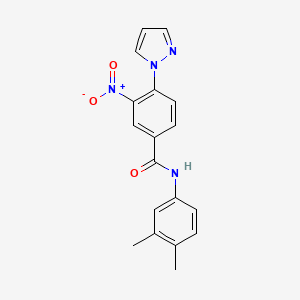

- Ceftolozane , a new intravenous fifth-generation cephalosporin antibiotic, is derived from the structural modification of FK518 . Compound 1 serves as a crucial intermediate in the synthesis of ceftolozane . Ceftolozane exhibits a wide antibacterial spectrum, strong activity against both Gram-positive and Gram-negative bacteria, and efficacy against multidrug-resistant Pseudomonas aeruginosa.

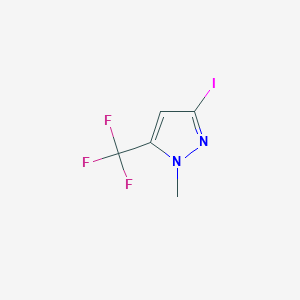

- Compound 1 acts as a precursor for selective derivations, allowing access to novel compounds that explore chemical spaces complementary to piperidine ring systems . Researchers have leveraged its unique structure to create diverse derivatives with potential applications.

- The research group of Jeon discovered a new pyrazole derivative (based on compound 1) as an effective PDE4 inhibitor for treating anti-inflammatory diseases . This finding highlights its potential in drug development.

- In environmental applications, compound 1 has been investigated for its adsorption properties. For instance, batch tests demonstrated that it follows the Langmuir model and obeys the pseudo-second-order kinetics during the adsorption of methyl tert-butyl ether (MTBE) onto granular activated carbon (GAC) and Zeolite Socony Mobil-5 (ZSM-5) . This suggests its potential use in water purification and pollutant removal.

- Compound 1’s synthetic routes address the instability of 5-aminopyrazole intermediates. By using mild reagents and strategic trapping of isocyanate intermediates, stable pyrazole derivatives are obtained . This stability is crucial for practical applications.

Antibiotic Synthesis

Chemical Space Exploration

PDE4 Inhibition for Anti-Inflammatory Diseases

Adsorption Studies

Stable Pyrazole Derivatives

安全和危害

The compound is associated with several hazard statements including H302, H312, H315, H319, H332, H335, and H373 . Precautionary measures include P260, P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P314, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .

属性

IUPAC Name |

tert-butyl N-methyl-N-[(2-methyloxiran-2-yl)methyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO3/c1-9(2,3)14-8(12)11(5)6-10(4)7-13-10/h6-7H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDLRAUVSOUNKAA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CO1)CN(C)C(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-butyl N-methyl-N-[(2-methyloxiran-2-yl)methyl]carbamate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 5-[[3-(4-bromophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanylmethyl]furan-2-carboxylate](/img/structure/B2701255.png)

![2-[2-(2-ethoxyethyl)-1-oxoisoquinolin-5-yl]oxy-N-(2-fluorophenyl)acetamide](/img/structure/B2701256.png)

![2-Ethyl-5-((4-(2-hydroxyethyl)piperazin-1-yl)(3-methoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2701257.png)

![2-[1-(2-Aminoethyl)pyrrolidin-3-yl]ethan-1-ol dihydrochloride](/img/structure/B2701258.png)

![4-((4-fluorophenyl)sulfonyl)-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)butanamide](/img/structure/B2701260.png)

![2-(1,6,7-trimethyl-2,4-dioxo-8-phenethyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide](/img/structure/B2701262.png)

![2-(benzo[d]thiazol-2-ylthio)-1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)ethanone](/img/structure/B2701267.png)

![2-Ethyl-5-((4-methylpiperazin-1-yl)(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2701271.png)

![3,4,5,6-tetrachloro-N-[2-(dimethylamino)pyridin-3-yl]pyridine-2-carboxamide](/img/structure/B2701273.png)

![2-[4-(benzenesulfonyl)piperazin-1-yl]-N-(2,5-dichlorophenyl)acetamide](/img/structure/B2701274.png)